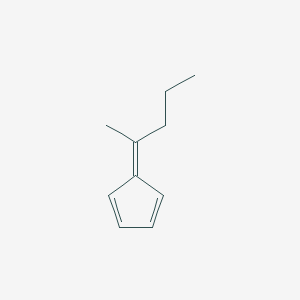

5-(Pentan-2-ylidene)cyclopenta-1,3-diene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

13347-50-7 |

|---|---|

Molecular Formula |

C10H14 |

Molecular Weight |

134.22 g/mol |

IUPAC Name |

5-pentan-2-ylidenecyclopenta-1,3-diene |

InChI |

InChI=1S/C10H14/c1-3-6-9(2)10-7-4-5-8-10/h4-5,7-8H,3,6H2,1-2H3 |

InChI Key |

WXKGLLYZELMTJY-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=C1C=CC=C1)C |

Origin of Product |

United States |

Theoretical and Spectroscopic Investigations of 5 Pentan 2 Ylidene Cyclopenta 1,3 Diene and Its Analogues

Electronic Structure and Aromaticity in Substituted Pentafulvenes

Pentafulvenes, including 5-(pentan-2-ylidene)cyclopenta-1,3-diene, are a class of organic molecules that have garnered significant interest due to their unique electronic properties and their role as isomers of aromatic compounds like benzene. These cross-conjugated systems are pivotal in theoretical studies concerning aromaticity and the effects of substituents on π-electron systems. acs.orgnih.gov The electronic structure of the pentafulvene core can be manipulated by the substituent at the exocyclic carbon, leading to a spectrum of properties ranging from non-aromatic to aromatic or even anti-aromatic. rsc.org

Analysis of Cyclic π-Electron Delocalization

The degree of cyclic π-electron delocalization in pentafulvenes is a key determinant of their aromatic character. Unlike benzene, which exhibits significant delocalization and aromaticity, fulvenes in their unsubstituted form are generally considered non-aromatic. rsc.org However, the introduction of substituents on the exocyclic double bond can significantly alter the π-electron distribution within the five-membered ring.

The extent of this delocalization can be quantified using various theoretical indices of aromaticity. A notable geometry-based descriptor is the Harmonic Oscillator Model of Aromaticity (HOMA), which evaluates the deviation of bond lengths from an ideal aromatic system. nih.gov For pentafulvenes, HOMA values can range from negative, indicating anti-aromaticity, to positive values approaching that of aromatic systems, depending on the nature of the exocyclic substituent. nih.gov

Another widely used set of descriptors are the magnetic indices, such as the Nucleus-Independent Chemical Shift (NICS). NICS values are calculated at the center of the ring to probe the induced magnetic field, which is a hallmark of aromaticity (negative NICS values) or anti-aromaticity (positive NICS values). nih.gov Studies on various substituted fulvenes have shown a strong correlation between different aromaticity indices like HOMA, NICS, and aromatic stabilization energy (ASE), indicating a consistent picture of the electronic structure modifications. acs.org

Influence of Exocyclic Substitution on Aromatic Character

The substituent attached to the exocyclic carbon atom of the pentafulvene ring plays a crucial role in modulating its aromatic character. The pentan-2-ylidene group in this compound, being an alkyl group, is considered to be weakly electron-donating. This substitution pattern influences the electronic properties of the fulvene (B1219640) core.

Theoretical studies have consistently shown that exocyclic substitution with an electron-donating group (EDG) enhances the aromaticity of the pentafulvene ring. nih.govbeilstein-journals.org Conversely, the presence of an electron-withdrawing group (EWG) at this position diminishes the aromatic character and can even induce anti-aromaticity. nih.govbeilstein-journals.org

The pentan-2-ylidene group, as an alkyl substituent, is expected to have a modest electron-donating effect. This donation of electron density towards the five-membered ring increases the π-electron count in the cyclic system, pushing it towards the 6 π-electrons required for Hückel aromaticity. nih.gov The table below illustrates the effect of different types of substituents on the HOMA values of the pentafulvene ring.

| Substituent at Exocyclic Carbon | Substituent Type | Calculated HOMA Value |

|---|---|---|

| -NH2 | Strongly Electron-Donating | 0.2521 |

| -N(CH3)2 | Strongly Electron-Donating | 0.26 |

| -CH3 | Weakly Electron-Donating | -0.03 |

| -H | Neutral | -0.05 |

| -CN | Strongly Electron-Withdrawing | -0.30 |

| -NO2 | Strongly Electron-Withdrawing | -0.39 |

Data compiled from computational studies on substituted pentafulvenes. nih.govrsc.org

The influence of exocyclic substituents on the electronic structure of pentafulvenes can be rationalized through resonance theory. The exocyclic double bond in these molecules is readily polarizable, giving rise to dipolar resonance structures. beilstein-journals.org

Conversely, electron-withdrawing groups would favor a resonance structure with a negative charge on the exocyclic carbon and a positive charge in the ring, leading to a 4 π-electron system that is anti-aromatic. beilstein-journals.org

Ring Current Analysis in Fulvene Systems

A key indicator of aromaticity is the ability of a cyclic π-electron system to sustain a diatropic ring current when placed in an external magnetic field. In contrast, anti-aromatic systems exhibit a paratropic ring current. rsc.org For substituted pentafulvenes, the nature of the exocyclic group dictates the direction of the induced ring current.

With an electron-donating group like the pentan-2-ylidene group, the increased π-electron density in the ring system leads to the induction of a diatropic ring current, which is a hallmark of aromatic character. rsc.orgbeilstein-journals.org Theoretical calculations can map these induced current densities, providing a visual and quantitative measure of aromaticity. rsc.org The strength of this diatropic current is expected to be modest for alkyl-substituted fulvenes compared to those with strongly electron-donating groups like amino substituents.

In contrast, electron-withdrawing substituents can lead to a paratropic ring current, indicative of an anti-aromatic system. rsc.orgbeilstein-journals.org This switch between diatropic and paratropic ring currents depending on the electronic nature of the substituent highlights the tunable electronic properties of the fulvene core.

Computational Methodologies in Fulvene Research

The theoretical investigation of fulvene derivatives heavily relies on a variety of computational chemistry methods. Quantum chemical calculations are indispensable for understanding their electronic structure, aromaticity, and spectroscopic properties.

Density Functional Theory (DFT) is a widely used method in the study of fulvenes. The B3LYP functional, often paired with basis sets such as 6-311+G** or 6-311++G(d,p), has been shown to provide reliable results for the geometries, electronic properties, and aromaticity indices of these systems. acs.orgresearchgate.netrsc.org These calculations are crucial for optimizing molecular structures and for subsequent calculations of properties like NICS and ASE.

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), have also been employed to study the structures and energies of fulvenes and related molecules. researchgate.net

A range of computational tools are used to quantify aromaticity. These include:

HOMA (Harmonic Oscillator Model of Aromaticity): Calculated from the optimized bond lengths. nih.gov

NICS (Nucleus-Independent Chemical Shift): Typically calculated using the GIAO (Gauge-Independent Atomic Orbital) method. nih.gov

ASE (Aromatic Stabilization Energy): Determined by comparing the energy of the cyclic system to an appropriate acyclic reference. acs.org

FLU (Aromatic Fluctuation Index) and EDDB (Electron Density of Delocalized Bonds): These are more recent electronic indices used to assess π-electron delocalization. nih.gov

AICD (Anisotropy of the Induced Current Density): This method provides a visualization of the ring currents. nih.gov

These computational approaches provide deep insights into the structure-property relationships in substituted fulvenes and allow for the prediction of the electronic behavior of molecules like this compound.

Quantum Chemical Calculations for Structural and Electronic Parameters

Quantum chemical calculations are fundamental tools for investigating the molecular structure and electronic properties of fulvene derivatives, including this compound. These computational methods allow for the determination of key parameters such as bond lengths, bond angles, and dipole moments, which provide insight into the molecule's geometry and charge distribution. nih.gov Ab initio calculations, which are derived directly from theoretical principles without the inclusion of experimental data, have been successfully applied to the fulvene series of molecules. nih.gov

Methods such as the Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) are conventional ab initio techniques used to approximate the Schrödinger equation for a given molecule. nih.gov For fulvenes, these calculations help to establish whether the molecules adopt a planar or non-planar conformation. nih.gov For instance, studies on parent fulvenes have shown that many are planar. nih.gov The calculations also reveal important details about π-electron distribution and bond alternation, which are crucial for understanding the aromatic character and reactivity of these cross-conjugated systems. nih.govnih.gov The nature of substituents on the exocyclic carbon atom significantly influences the electronic properties and stability of the fulvene ring, a phenomenon that can be systematically studied using these computational approaches. nih.govbeilstein-journals.org

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for studying fulvene systems due to its favorable balance of accuracy and computational cost. nih.gov DFT methods, such as those employing the B-LYP or B3LYP functionals, calculate the electronic energy and structure of a molecule based on its electron density. nih.govrsc.org These methods have been used to determine the structures of various fulvenes and fulvalenes. nih.gov

DFT calculations are particularly useful for investigating the transition states and energy barriers of reactions involving fulvenes, such as Diels-Alder reactions. rsc.org For alkylidenecyclopentadienes, DFT can predict geometric parameters and vibrational frequencies. Furthermore, DFT is employed to analyze the interplay between aromaticity and substituent effects. acs.org For example, substituting the exocyclic carbon of a pentafulvene with an electron-donating group can increase the aromaticity of the five-membered ring, a trend that is well-reproduced by DFT calculations. acs.org The results from DFT often show excellent agreement with experimental data for properties like reaction energy barriers when appropriate functionals and basis sets are used. rsc.org

Advanced ab initio Methods for Electronic States (e.g., Coupled Cluster methods)

To obtain a highly accurate description of the electronic states of fulvenes, particularly the excited states, advanced ab initio methods are employed. While computationally intensive, methods like Coupled Cluster (CC) theory and multi-reference configuration interaction (MRCI) provide a more rigorous treatment of electron correlation, which is essential for studying photochemistry and spectroscopy. st-andrews.ac.uk

For instance, MRCI has been used to study the singlet excited states of fulvene and its derivatives. st-andrews.ac.uk Such calculations can determine the energy levels of these states and help interpret ultraviolet (UV) and vacuum ultraviolet (VUV) photoabsorption spectra. st-andrews.ac.uk These advanced methods can model the potential energy surfaces of both ground and excited states, identifying stable geometries, transition states, and energy barriers. st-andrews.ac.uk This level of theory is critical for understanding the complex electronic behavior of fulvenes, including the character and energy of their various excited states, which dictates their photochemical reactivity. st-andrews.ac.uk

Modeling of Molecular Orbitals (HOMO, LUMO)

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic properties of molecules like this compound. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO indicates its ability to accept electrons. mdpi.com The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter that provides information about the molecule's kinetic stability, chemical reactivity, and polarizability. nih.gov

A small HOMO-LUMO gap generally signifies high chemical reactivity and low kinetic stability. nih.govmdpi.com Computational methods, particularly DFT, are routinely used to calculate the energies and visualize the spatial distribution of these orbitals. nih.govresearchgate.net From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, including chemical hardness (η), chemical potential (µ), and the electrophilicity index (ω). nih.govmdpi.com These parameters help in predicting the behavior of the molecule in chemical reactions. For fulvene derivatives, the distribution of the HOMO and LUMO across the carbon framework can pinpoint the most probable sites for nucleophilic and electrophilic attack. researchgate.net

Table 1: Quantum Chemical Reactivity Descriptors Derived from HOMO-LUMO Energies

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / η | Reciprocal of hardness, indicates reactivity. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons. |

| Chemical Potential (µ) | µ = -(I + A) / 2 | "Escaping tendency" of electrons from a system. |

| Electrophilicity Index (ω) | ω = µ² / (2η) | Measures the energy stabilization when the system acquires additional electronic charge. |

This table provides a conceptual overview of descriptors commonly calculated from HOMO and LUMO energies obtained via quantum chemical methods.

Spectroscopic Characterization Principles Relevant to Alkylidenecyclopentadienes

Theoretical Basis for Photoionization Mass Spectrometry

Photoionization Mass Spectrometry (PIMS) is an analytical technique used to determine the mass-to-charge ratio of molecules after they have been ionized by photons. The fundamental principle involves irradiating a sample with high-energy photons, typically in the vacuum ultraviolet (VUV) range. When the photon energy exceeds the ionization potential of the molecule, an electron is ejected, creating a molecular ion (M⁺).

M + hν → M⁺• + e⁻

This process is governed by the energy of the incident photons (hν). A key advantage of photoionization, particularly soft ionization techniques like Atmospheric Pressure Photoionization (APPI), is its ability to produce molecular ions with minimal fragmentation. nih.gov This is because the energy can be tuned to be just above the ionization threshold, leaving the resulting ion with little excess internal energy. In APPI, a dopant is often used to facilitate the ionization of the analyte. The dopant absorbs the VUV photons and forms reactive ions, which then transfer charge to the analyte molecules through chemical ionization processes. The resulting ions are then guided into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio, allowing for the determination of the molecular weight of the parent compound, such as an alkylidenecyclopentadiene. nih.gov

Principles of Nuclear Magnetic Resonance (NMR) for Carbon Framework Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon framework of organic molecules, including alkylidenecyclopentadienes. researchgate.net The principle of NMR relies on the fact that atomic nuclei with a non-zero spin (like ¹H and ¹³C) behave like tiny magnets. When placed in a strong external magnetic field (B₀), these nuclear spins align either with or against the field, creating distinct energy levels. The absorption of radiofrequency radiation can induce transitions between these energy levels, and the precise frequency required for this resonance is highly sensitive to the local electronic environment of the nucleus.

¹H NMR: In proton NMR, the chemical shift (δ), measured in parts per million (ppm), provides information about the electronic environment of each hydrogen atom. For fulvene derivatives, the protons on the five-membered ring typically appear in a specific region of the spectrum, and their chemical shifts are influenced by the substituents on the exocyclic double bond. researchgate.netacs.org Spin-spin coupling between adjacent non-equivalent protons results in the splitting of signals into multiplets. The magnitude of this splitting, known as the coupling constant (J), provides information about the connectivity of the atoms.

¹³C NMR: Carbon-13 NMR provides direct information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal. The chemical shift of each carbon signal indicates its hybridization (sp², sp³) and the nature of the atoms attached to it. For this compound, ¹³C NMR would allow for the identification of the carbons in the cyclopentadienyl (B1206354) ring, the exocyclic double bond, and the pentylidene group. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, further aiding in the complete structural assignment.

Infrared (IR) and UV-Visible Spectroscopy in Fulvene Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful analytical techniques employed to elucidate the structural features and electronic properties of fulvene derivatives, including this compound. These methods provide valuable insights into the vibrational modes of chemical bonds and the electronic transitions within the conjugated π-system, respectively.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups and characterizing the bonding framework of fulvenes. The cross-conjugated system and the substitution at the exocyclic carbon of this compound give rise to a unique vibrational spectrum.

The analysis of the IR spectrum of fulvenes can be approached by considering the characteristic absorption frequencies for different vibrational modes. For this compound, the key IR absorption bands are expected in the following regions:

C-H Stretching Vibrations: The molecule contains both sp²-hybridized carbons of the cyclopentadienyl ring and the exocyclic double bond, as well as sp³-hybridized carbons of the pentylidene group. The =C-H stretching vibrations of the cyclopentadienyl ring are typically observed in the region of 3100-3000 cm⁻¹. vscht.cz The C-H stretching vibrations of the alkyl group (pentan-2-ylidene) will appear in the 2960-2850 cm⁻¹ range. libretexts.org

C=C Stretching Vibrations: The conjugated system of fulvenes results in characteristic carbon-carbon double bond stretching frequencies. The endocyclic C=C bonds of the cyclopentadiene (B3395910) ring typically show absorptions in the 1650-1500 cm⁻¹ region. The exocyclic C=C bond, a defining feature of fulvenes, also absorbs in this region, often around 1640-1680 cm⁻¹. pressbooks.pub The exact position is sensitive to the substitution pattern at the exocyclic carbon.

C-H Bending Vibrations: The out-of-plane (oop) C-H bending vibrations of the cyclopentadienyl ring are typically found in the 900-675 cm⁻¹ region and can be characteristic of the substitution pattern. vscht.cz The bending vibrations for the alkyl C-H bonds occur in the 1470-1350 cm⁻¹ range. libretexts.org

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Associated Structural Feature |

|---|---|---|

| =C-H Stretch (sp²) | 3100 - 3000 | Cyclopentadienyl Ring |

| -C-H Stretch (sp³) | 2960 - 2850 | Pentan-2-ylidene Group |

| C=C Stretch (exocyclic) | 1680 - 1640 | Fulvene Core |

| C=C Stretch (endocyclic) | 1650 - 1500 | Cyclopentadienyl Ring |

| -C-H Bend | 1470 - 1350 | Pentan-2-ylidene Group |

| =C-H Bend (out-of-plane) | 900 - 675 | Cyclopentadienyl Ring |

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. Fulvenes are known for their characteristic colors, which arise from electronic transitions within their cross-conjugated π-electron system. shimadzu.com The absorption of UV or visible light promotes an electron from a lower energy molecular orbital (typically the Highest Occupied Molecular Orbital, HOMO) to a higher energy one (usually the Lowest Unoccupied Molecular Orbital, LUMO).

The UV-Vis spectrum of fulvenes is characterized by strong absorptions corresponding to π → π* transitions. The position of the absorption maximum (λmax) is sensitive to the nature of the substituents on the cyclopentadienyl ring and at the exocyclic carbon. For this compound, the alkyl substituent at the exocyclic position influences the electronic properties of the chromophore.

Generally, increasing the extent of conjugation in a molecule leads to a smaller HOMO-LUMO energy gap, resulting in a bathochromic (red) shift of the λmax to longer wavelengths. libretexts.org While a specific spectrum for this compound is not available, data for simple alkyl-substituted fulvenes can provide an estimate. For instance, the parent fulvene exhibits a λmax around 240-250 nm. Alkyl substitution at the 6-position, as in 6,6-dimethylfulvene (B1295306), results in a bathochromic shift. Theoretical and experimental studies on 6,6-dimethylfulvene show its lowest energy absorption band to be shifted to longer wavelengths compared to the parent fulvene. st-andrews.ac.uk

The expected UV-Vis absorption data for this compound, based on trends observed for analogous compounds, would likely show a primary absorption band in the near-UV region.

| Compound | Reported/Expected λmax (nm) | Electronic Transition |

|---|---|---|

| Fulvene (Parent) | ~240 - 250 | π → π |

| 6,6-Dimethylfulvene | ~260 - 280 | π → π |

| This compound (Expected) | ~260 - 290 | π → π* |

The study of the UV-Vis spectra of fulvene analogues is crucial for understanding their photophysical properties and for the design of novel organic materials with tailored electronic characteristics.

Reactivity and Reaction Mechanisms of 5 Pentan 2 Ylidene Cyclopenta 1,3 Diene and Its Analogues

Pericyclic Reactions of Fulvene (B1219640) Systems

Pericyclic reactions, which proceed through a concerted, cyclic transition state, are a cornerstone of fulvene chemistry. numberanalytics.com These reactions are valued for their high degree of regio- and stereoselectivity, enabling the efficient construction of complex polycyclic frameworks. nih.govnumberanalytics.com

The Diels-Alder reaction, a [4+2] cycloaddition, is a fundamental transformation in organic chemistry. wikipedia.orgorganic-chemistry.org Fulvene systems, including 5-(Pentan-2-ylidene)cyclopenta-1,3-diene and its analogues, exhibit versatile reactivity in these reactions, capable of acting as either the 4π (diene) or 2π (dienophile) component. beilstein-journals.org

When a pentafulvene is electron-rich, it typically functions as the diene, reacting with an electron-poor dienophile. beilstein-journals.orgchemistrysteps.com Conversely, if the fulvene bears electron-withdrawing groups at the exocyclic position, its propensity to act as a dienophile in an inverse-electron-demand Diels-Alder reaction increases. beilstein-journals.org A classic illustration of this dual reactivity is the dimerization of pentafulvenes, where one molecule serves as the diene and the other as the dienophile. beilstein-journals.orgnih.gov

| Role of Fulvene | Reactant Partner | Reaction Type | Key Factors |

| Diene (4π component) | Electron-deficient alkene (e.g., maleimide) rug.nlstanford.edu | Normal-demand Diels-Alder | Electron-donating groups on the fulvene enhance reactivity. chemistrysteps.com |

| Dienophile (2π component) | Electron-rich diene | Inverse-electron-demand Diels-Alder | Electron-withdrawing groups on the fulvene are required. beilstein-journals.org |

| Diene and Dienophile | Another fulvene molecule | Dimerization | A common pathway for many fulvenes. nih.gov |

The intramolecular Diels-Alder (IMDA) reaction of fulvenes provides a powerful strategy for the synthesis of complex polycyclic and caged systems. nih.govresearchgate.net In these reactions, a diene or dienophile is tethered to the fulvene core, and upon heating, a cycloaddition occurs. rsc.org The fulvene moiety can participate as either the diene or the dienophile, a role determined by the electronic nature of the tethered partner and the length of the connecting chain. beilstein-journals.orgnih.gov This methodology has been successfully applied in the synthesis of natural product skeletons such as kigelinol, neoamphilectane, and kempane. nih.govnih.gov The tether's length and the substituents on the fulvene are critical in dictating the specific IMDA pathway followed. nih.govresearchgate.net

A defining characteristic of fulvene cycloadditions is their high degree of selectivity. beilstein-journals.orgnih.gov The regioselectivity and stereoselectivity are governed by a combination of factors, including the electronic properties of both the fulvene and its reaction partner, as well as steric hindrance. beilstein-journals.orgnih.govresearchgate.net Frontier Molecular Orbital (FMO) theory is often used to predict the outcomes of these reactions. organic-chemistry.org

In typical Diels-Alder reactions involving fulvenes, the endo cycloadduct is kinetically favored and often the major product. beilstein-journals.orgnih.gov This preference is attributed to secondary orbital interactions in the transition state. It has been noted that substituents at the exocyclic C6 position of the fulvene are often too distant to exert a significant influence on the stereochemical outcome of the cycloaddition. nih.gov

Beyond the conventional [4+2] Diels-Alder reaction, fulvenes are adept at participating in higher-order cycloadditions, most notably the [6+4] cycloaddition. organicreactions.org In these reactions, the fulvene system can act as the 6π component, reacting with a 4π dienophile. nih.govresearchgate.net The reaction between tropone (B1200060) and dimethylfulvene is a well-documented example that can yield a [6+4] adduct. nih.govcompchemhighlights.org

Interestingly, some cycloadditions involving fulvenes proceed through what is known as an ambimodal, or bispericyclic, transition state. compchemhighlights.org From a single transition state, the reaction pathway can bifurcate to form both [6+4] and [4+2] cycloadducts. compchemhighlights.orgacs.org While the [6+4] adduct may be thermodynamically more stable, the [4+2] pathway is often kinetically favored. acs.org The dimerization of pentafulvene itself can exhibit both [4+2] and [6+4] cycloaddition pathways. beilstein-journals.orgacs.org

Fulvenes also serve as excellent substrates for 1,3-dipolar cycloadditions. bohrium.comnycu.edu.tw In these reactions, a 1,3-dipole (e.g., a nitrile ylide or diazomethane) reacts with the fulvene to form a five-membered heterocyclic ring. bohrium.comnih.gov Similar to the [6+4]/[4+2] systems, these reactions can also exhibit ambimodal transition states, leading to a mixture of cycloadducts. bohrium.comnih.gov Computational studies have shown that a single transition state can lead to both [6+4] and [4+2] adducts in the reaction of dipoles with dimethylfulvene. nih.gov

| Reaction Type | Description | Example Reactants | Mechanistic Feature |

| [4+2] Cycloaddition | A conjugated diene reacts with a dienophile. wikipedia.org | Fulvene + Maleimide rug.nl | Fulvene acts as a 4π or 2π system. |

| [6+4] Cycloaddition | A 6π system reacts with a 4π system. organicreactions.org | Fulvene + Tropone compchemhighlights.org | Fulvene acts as a 6π system. |

| 1,3-Dipolar Cycloaddition | A 1,3-dipole reacts with a dipolarophile. bohrium.com | Fulvene + Nitrile Oxide nycu.edu.tw | Can proceed via ambimodal [6+4]/[4+2] transition states. nih.gov |

Diels-Alder Reactions: As Dienes and Dienophiles

Coordination Chemistry with Metal Centers

The rich electron system of fulvenes makes them versatile ligands in organometallic chemistry. acs.org Pentafulvenes possess multiple potential coordination sites and can bind to metal centers in several different modes, known as hapticities. acs.org Documented coordination modes include η² (binding through the exocyclic double bond), η⁴ (binding through four carbons of the ring), and η⁶ (binding through the entire six-electron system). acs.org Another important mode is the η⁵:η¹ coordination, where the fulvene acts as a cyclopentadienyl-like ligand with a tether to the metal through the exocyclic carbon. acs.org

The formation of coordination complexes involves the interaction of the fulvene's π-orbitals with the d-orbitals of a transition metal. libretexts.org This interaction can modify the reactivity of the fulvene ligand. For instance, bis(pentafulvene)titanium complexes have been synthesized and their subsequent reactions studied, showcasing how coordination to a metal center can be a key step in further chemical transformations. acs.org

Ligand Properties of Pentafulvenes

Pentafulvenes, including this compound, are versatile ligands in organometallic chemistry. Their coordination to a metal center can occur in several ways, primarily involving the π-system of the cyclopentadienyl (B1206354) ring and the exocyclic double bond. The electronic properties of the fulvene can be tuned by the substituents on the exocyclic carbon, which in turn influences the nature of the metal-ligand bond. Electron-donating groups on the exocyclic carbon increase the electron density on the cyclopentadienyl ring, enhancing its σ-donating and π-accepting capabilities. Conversely, electron-withdrawing groups decrease the electron density, making the fulvene a better π-acceptor.

The polarized nature of the exocyclic double bond is a key feature of fulvenes' reactivity. nih.govbeilstein-journals.org This polarity can be influenced by substituents, with electron-donating groups stabilizing a positive charge on the exocyclic carbon and a negative charge on the cyclopentadienyl ring, thereby increasing its aromatic character. d-nb.info This property is crucial in its coordination chemistry, as the ligand can act as a neutral two-electron donor via the exocyclic double bond or as a six-electron donor involving the entire π-system.

Formation of η-Type Metal Complexes (e.g., η², η⁴, η⁵, η⁶)

Pentafulvenes can coordinate to metal centers in various hapticities (η), leading to a diverse range of organometallic complexes. acs.org The specific coordination mode is influenced by factors such as the metal, its oxidation state, the other ligands present, and the substituents on the fulvene.

η²-Complexes: Coordination can occur through the exocyclic double bond, forming an η²-complex. This is common with electron-deficient metal centers that can accept electron density from the π-bond of the exocyclic double bond.

η⁴-Complexes: The cyclopentadienyl ring of the fulvene can act as a diene, coordinating to a metal in an η⁴-fashion. This mode of coordination is observed in complexes where the fulvene acts as a 4π-electron donor.

η⁵-Complexes: Following a reaction at the exocyclic double bond, such as nucleophilic addition, the resulting cyclopentadienyl anion can coordinate to a metal in an η⁵-fashion, forming stable sandwich or half-sandwich complexes. libretexts.org

η⁶-Complexes: The entire π-system of the fulvene, including the five-membered ring and the exocyclic double bond, can coordinate to a metal center, acting as a 6π-electron donor to form an η⁶-complex. This type of coordination is favored by electron-rich metals that can effectively back-donate into the ligand's π*-orbitals.

| Hapticity | Coordinated Atoms | Electron Donation | Typical Metal Centers |

| η² | Exocyclic C=C | 2e⁻ | Electron-deficient metals |

| η⁴ | C1-C4 of the ring | 4e⁻ | Various transition metals |

| η⁵ | C1-C5 of the ring | 6e⁻ | Most transition metals |

| η⁶ | All 6 π-electrons | 6e⁻ | Electron-rich metals |

Reactions Leading to Cyclopentadienyl and Carbene Complexes

Pentafulvenes are valuable precursors for the synthesis of cyclopentadienyl (Cp) and carbene complexes.

The reaction of a fulvene with a strong nucleophile, such as an organolithium or Grignard reagent, results in addition to the exocyclic double bond. This generates a substituted cyclopentadienyl anion, which can then be reacted with a metal halide to form a stable cyclopentadienyl complex. nitrkl.ac.in This method is a versatile route to a wide variety of substituted Cp ligands and their corresponding metal complexes.

Fulvenes can also be precursors to metal carbene complexes. numberanalytics.comilpi.com For instance, reaction with certain low-valent metal complexes can lead to cleavage of the exocyclic double bond and the formation of a metal-carbon double bond, characteristic of a carbene ligand. rsc.org

Rearrangement and Isomerization Reactions

1,5-Hydrogen Shifts in Cyclopentadiene (B3395910) Derivatives

5-Alkyl-substituted cyclopentadienes, which can be seen as isomers of 5-alkylidene-cyclopentadienes, are known to undergo rapid nih.govnih.gov-sigmatropic hydrogen shifts at room temperature. libretexts.org This rearrangement involves the migration of a hydrogen atom from the 5-position of the cyclopentadiene ring to an adjacent carbon, leading to a mixture of 1-alkyl- and 2-alkyl-cyclopentadiene isomers. This process is thermally allowed and proceeds suprafacially. stereoelectronics.orguh.edu The rate of these shifts can be influenced by the substituents on the ring. researchgate.net For this compound, a nih.govnih.gov-hydrogen shift from a tautomeric form (a vinylcyclopentadiene) would lead to different isomers.

Exocyclic to Endocyclic Double Bond Isomerization Pathways

The isomerization of an exocyclic double bond to an endocyclic position is a common reaction for fulvene derivatives, often driven by the formation of a more thermodynamically stable conjugated system within the five-membered ring. This isomerization can be catalyzed by acids or bases.

Under acidic conditions, protonation of the exocyclic double bond can lead to a carbocation intermediate. Subsequent deprotonation from an adjacent ring carbon can result in the formation of an endocyclic double bond. In the presence of a base, abstraction of an allylic proton from the cyclopentadienyl ring can generate a carbanion, which upon protonation can lead to the isomerized product. The relative stability of exocyclic versus endocyclic double bonds depends on the substitution pattern and the ring size. In many cases, the endocyclic isomer is favored due to increased conjugation. researchgate.net

Radical and Ionic Reactions

The reactivity of fulvenes is largely centered around the polarizable exocyclic double bond. nih.govbeilstein-journals.org This makes them susceptible to both ionic and radical reactions.

Ionic Reactions:

Fulvenes readily react with both electrophiles and nucleophiles. nih.govresearchgate.net

Electrophilic Addition: The exocyclic double bond can act as a nucleophile, reacting with electrophiles. Protonation by acids can initiate polymerization. nih.govbeilstein-journals.org Halogens and other electrophilic reagents can also add across the exocyclic double bond.

Nucleophilic Addition: The exocyclic carbon atom of the fulvene is electrophilic and susceptible to attack by nucleophiles. rsc.org This is a key step in the synthesis of substituted cyclopentadienyl ligands, as discussed in section 4.2.3. The reactivity towards nucleophiles can be enhanced by electron-withdrawing groups on the exocyclic carbon.

Radical Reactions:

Fulvenes can participate in radical reactions. They are known to be sensitive to oxygen, and reactions with ground-state (triplet) oxygen can occur, leading to various oxidation products. nih.govd-nb.info The reaction with singlet oxygen has also been reported to yield predominantly enol lactones. d-nb.info Radical additions to the exocyclic double bond are also possible, although less common than ionic additions. nih.gov The stability of the resulting radical intermediate would play a crucial role in determining the regioselectivity of such reactions.

| Reagent Type | Reactivity at Exocyclic Double Bond | Products |

| Electrophiles (e.g., H⁺, X₂) | Nucleophilic attack by the double bond | Addition products, polymers |

| Nucleophiles (e.g., RLi, RMgX) | Electrophilic carbon is attacked | Substituted cyclopentadienyl anions |

| Radicals (e.g., O₂) | Addition to the double bond | Oxidation products |

Radical Chain Reactions involving Alkylidenecyclopentadienes

While specific research on radical chain reactions of this compound is limited, the general reactivity of fulvenes suggests their participation in such processes, particularly in autoxidation. The presence of allylic hydrogens and the conjugated diene system makes these molecules susceptible to radical-initiated reactions.

Autoxidation:

Fulvenes are known to be sensitive to oxygen and can undergo autoxidation, a process that proceeds through a free radical chain mechanism. nih.gov This reaction is typically initiated by the abstraction of a hydrogen atom from one of the allylic positions of the cyclopentadienyl ring, forming a resonance-stabilized radical. This radical can then react with molecular oxygen to form a peroxy radical. The peroxy radical can subsequently abstract a hydrogen atom from another fulvene molecule, propagating the chain reaction and forming a hydroperoxide.

The general mechanism for the autoxidation of an alkylidenecyclopentadiene can be outlined as follows:

Initiation: Formation of an initial radical species, which can be triggered by light, heat, or the presence of a radical initiator.

Propagation:

Abstraction of an allylic hydrogen from the alkylidenecyclopentadiene by a radical (R•) to form a resonance-stabilized cyclopentadienyl radical.

Reaction of the cyclopentadienyl radical with molecular oxygen (O₂) to form a peroxy radical (ROO•).

Abstraction of an allylic hydrogen from another alkylidenecyclopentadiene molecule by the peroxy radical to form a hydroperoxide (ROOH) and a new cyclopentadienyl radical.

Termination: Combination of two radical species to form a non-radical product.

The susceptibility of fulvenes to autoxidation underscores the importance of handling and storing these compounds under inert atmospheres to prevent degradation.

Radical Addition:

Alkylidenecyclopentadienes can also undergo radical addition reactions. For instance, the addition of thiols to the exocyclic double bond can be initiated by radical initiators. This reaction proceeds via a chain mechanism where a thiyl radical (RS•) adds to the exocyclic carbon, generating a carbon-centered radical which then abstracts a hydrogen atom from a thiol molecule to propagate the chain.

Reactivity with Nucleophiles

The electrophilic character of the exocyclic carbon atom in this compound and its analogues makes them susceptible to attack by a wide range of nucleophiles. The outcome of these reactions is typically the formation of a cyclopentadienyl anion derivative after the addition of the nucleophile to the exocyclic double bond.

The general mechanism involves the attack of the nucleophile on the exocyclic carbon (C6), leading to the formation of a tetrahedral intermediate. This is followed by the rearomatization of the cyclopentadienyl ring, resulting in a substituted cyclopentadienide (B1229720) anion, which can then be protonated or react with an electrophile.

The reactivity towards nucleophiles is influenced by the substituents on both the cyclopentadienyl ring and the exocyclic double bond. Electron-withdrawing groups on the ring can enhance the electrophilicity of the exocyclic carbon, while bulky substituents can sterically hinder the approach of the nucleophile.

Below is a table summarizing the reactivity of fulvene analogues with various nucleophiles:

| Nucleophile | Reagent Example | Product Type | Reference(s) |

| Hydride | Lithium aluminum hydride (LiAlH₄), Sodium borohydride (B1222165) (NaBH₄) | Substituted cyclopentadienes | |

| Organometallic Reagents | Grignard reagents (RMgX), Organolithium reagents (RLi) | 6-Substituted cyclopentadienides | openstax.orgscispace.comlibretexts.orglibretexts.orgyoutube.com |

| Amines | Primary amines (RNH₂), Secondary amines (R₂NH) | 6-Aminoalkyl-cyclopentadienes | openstax.orgmasterorganicchemistry.comyoutube.commdpi.comcardiff.ac.uk |

| Phosphines | Triphenylphosphine (PPh₃) | Phosphonium ylides | scispace.combeilstein-journals.orgnih.govrsc.org |

| Enolates | Ketone enolates | Michael addition products | cardiff.ac.uk |

The stereochemistry of nucleophilic addition to the exocyclic double bond of asymmetrically substituted fulvenes can be influenced by the steric bulk of both the nucleophile and the substituents on the fulvene. Attack generally occurs from the less hindered face of the molecule. cardiff.ac.uk

Carbocyclization and Annulation Reactions

This compound and its analogues are versatile building blocks in the synthesis of more complex carbocyclic and polycyclic systems through carbocyclization and annulation reactions. These reactions often involve the fulvene acting as a 2π, 4π, or 6π component in cycloaddition reactions. researchgate.net

Diels-Alder Reactions:

Fulvenes can act as either dienes or dienophiles in [4+2] cycloaddition reactions, depending on the nature of the reacting partner. nih.govprinceton.edursc.orgbeilstein-journals.orgresearchgate.netresearchgate.netrsc.orgnih.govresearchgate.netnsf.gov With electron-deficient dienophiles, fulvenes typically react as the diene component. Intramolecular Diels-Alder (IMDA) reactions of fulvenes bearing an appropriately positioned dienophile on one of the exocyclic substituents have been utilized to construct complex polycyclic skeletons. princeton.eduresearchgate.netresearchgate.net

[6+2] and [8+2] Cycloadditions:

Fulvenes can also participate in higher-order cycloaddition reactions. For example, they can react as a 6π component with a 2π system to form bicyclo[4.2.1]nonane derivatives. Furthermore, reactions with tropones or other 8π systems can lead to [8+2] cycloadducts, providing access to azulene-type structures. researchgate.netprinceton.educhim.itpnnl.gov

Spirocyclization and Annulation:

The reaction of fulvenes with various reagents can lead to the formation of spirocyclic compounds. For instance, carbene addition to the endocyclic double bonds can generate spiro[2.4]hepta-4,6-diene derivatives. Annulation reactions, where a new ring is fused to the cyclopentadienyl core, are also common. These reactions often proceed through initial nucleophilic addition followed by an intramolecular cyclization. The synthesis of azulenes and other annulated systems often utilizes fulvenes as key intermediates. beilstein-journals.orgchim.itpnnl.gov

The following table provides examples of carbocyclization and annulation reactions involving fulvene analogues:

| Reaction Type | Reactant Partner | Product Skeleton | Reference(s) |

| [4+2] Cycloaddition (Intermolecular) | Maleic anhydride (B1165640), N-Phenylmaleimide | Bicyclo[2.2.1]heptene derivatives | nih.govresearchgate.netprinceton.edursc.orgrsc.orgnih.govresearchgate.netnsf.gov |

| [4+2] Cycloaddition (Intramolecular) | Alkenyl-substituted fulvenes | Polycyclic systems (e.g., kigelinol, kempane skeletons) | princeton.eduresearchgate.netresearchgate.net |

| [6+2] Cycloaddition | Electron-deficient alkenes | Bicyclo[4.2.1]nonane derivatives | researchgate.netprinceton.edu |

| [8+2] Cycloaddition | 2H-Cyclohepta[b]furan-2-ones | Azulene derivatives | chim.itpnnl.gov |

| Spiroannulation | Diazo compounds/carbenes | Spiro[2.4]hepta-4,6-diene derivatives | beilstein-journals.orgchim.it |

| Annulation to Benzofulvenes | Arylboronic acids (Pd-catalyzed) | Annulated fulvenes | pnnl.gov |

Advanced Applications and Future Research Directions

Strategic Role in Organic Synthesis for Complex Molecular Scaffolds

The rich cycloaddition chemistry of fulvenes makes them ideal candidates for the synthesis of complex polycyclic carbon scaffolds. 160.153.132 Their ability to act as 2π, 4π, or 6π components in these reactions provides access to a wide range of fused and bridged ring systems. beilstein-journals.org

Precursors for Polycyclic Carbon Structures

5-(Pentan-2-ylidene)cyclopenta-1,3-diene, like other 6,6-dialkylfulvenes, is a valuable precursor for the synthesis of intricate polycyclic frameworks through cycloaddition reactions. The Diels-Alder reaction, a cornerstone of organic synthesis, is a prime example of this utility. wikipedia.org In a typical Diels-Alder reaction, the fulvene (B1219640) acts as the diene component, reacting with a dienophile to form a six-membered ring. The specific substitution on the pentan-2-ylidene moiety can influence the stereochemical outcome of the reaction.

The versatility of fulvenes in cycloadditions extends beyond the classic [4+2] pathway. They can also participate in other types of cycloadditions, such as [2+2], [6+2], and [8+2] reactions, further expanding the diversity of accessible polycyclic structures. For instance, rhodium-catalyzed [5+2+1] cycloadditions involving vinylcyclopropanes and carbon monoxide have been developed to construct eight-membered ring systems, a structural motif present in a number of sesquiterpene natural products. pku.edu.cn While not specifically demonstrated with this compound, the general reactivity of fulvenes in such transformations highlights its potential as a synthon for complex polycyclic systems.

A representative example of a Diels-Alder reaction involving a 6,6-dialkylfulvene is the reaction of 6,6-dimethylfulvene (B1295306) with various dienophiles. The reaction conditions and resulting products provide insight into the expected reactivity of this compound.

| Dienophile | Reaction Conditions | Product Type | Reference |

|---|---|---|---|

| Maleic anhydride (B1165640) | Heating in benzene | Bicyclo[2.2.1]heptene derivative | 160.153.132 |

| N-Phenylmaleimide | Room temperature | Bicyclo[2.2.1]heptene derivative | 160.153.132 |

| Dimethyl acetylenedicarboxylate | Heating | Bicyclo[2.2.1]heptadiene derivative | 160.153.132 |

Synthons in Natural Product Synthesis

The ability to construct complex carbocyclic frameworks makes fulvenes attractive synthons in the total synthesis of natural products. beilstein-journals.org Many natural products, particularly sesquiterpenes, feature intricate polycyclic skeletons that can be retrosynthetically disconnected to simpler precursors, including fulvene derivatives. columbia.edu The strategic use of cycloaddition reactions with fulvenes allows for the efficient and stereocontrolled assembly of these complex core structures.

For example, the synthesis of illudalane sesquiterpenes has been achieved using a one-pot Diels-Alder/oxidative aromatization sequence, showcasing the power of cycloaddition strategies in natural product synthesis. researchgate.net While the specific use of this compound in a completed natural product synthesis is not prominently documented, its structural similarity to other reactive fulvenes suggests its applicability. The alkyl groups at the 6-position of the fulvene can be strategically chosen to match the substitution pattern of the target natural product or to introduce handles for further functionalization.

Applications in Materials Science

The unique electronic properties of fulvenes, arising from their cross-conjugated π-system, make them intriguing candidates for applications in materials science. acs.org The development of novel materials with tunable optical and electronic properties is an active area of research, and fulvene derivatives are being explored for their potential in photochromic dyes, electrochromic materials, and functionalized polymers.

Development of Photochromic Dyes

Photochromism is the reversible transformation of a chemical species between two forms having different absorption spectra, induced by electromagnetic radiation. mdpi.com This property is at the heart of applications such as self-darkening lenses, optical data storage, and molecular switches. A novel area in fulvene chemistry is their application in the development of photochromic dyes. acs.org The photochromic behavior of certain fulvene derivatives is attributed to photochemical electrocyclization reactions.

Electrochromic Materials

Electrochromic materials exhibit a reversible change in their optical properties upon the application of an electrical potential. 160.153.132 These materials are key components in smart windows, electrochromic mirrors, and displays. Some fulvene derivatives have been shown to exhibit interesting electrochromic behavior. acs.org The ability of the fulvene core to stabilize charged species through its extended π-system is crucial for this property.

Recent studies have disclosed the intriguing electrochromic properties of 6-aryl-1,3-bis(trimethylsilyl)fulvenes. acs.org Electrolyte solutions of these compounds showed notable color changes upon the application of a negative voltage. For instance, a solution of 1,3-bis(trimethylsilyl)-6-(naphthalen-1-yl)fulvene in acetonitrile (B52724) changed from colorless to blue upon reduction. This demonstrates the potential of tuning the electrochromic response by modifying the substituents on the fulvene ring. The alkyl groups in this compound would likely influence the redox potentials and the color of the resulting charged species.

| Fulvene Derivative | Solvent/Electrolyte | Color (Neutral) | Color (Reduced) | Reference |

|---|---|---|---|---|

| 1,3-bis(trimethylsilyl)-6-(naphthalen-1-yl)fulvene | Acetonitrile / nBu4NClO4 | Colorless | Blue | acs.org |

| 1,3-bis(trimethylsilyl)-6-(pyren-1-yl)fulvene | Acetonitrile / nBu4NClO4 | Yellow | Green | acs.org |

Functionalized Polymers

Fulvenes can be incorporated into polymers to create materials with novel properties. routledge.com The exocyclic double bond of this compound provides a handle for polymerization. Furthermore, fulvene derivatives can be used to synthesize monomers for ring-opening metathesis polymerization (ROMP), a powerful technique for creating well-defined polymers. researchgate.net

For example, the Diels-Alder reaction of alkyl pentafulvenes with maleic anhydride can be used to prepare norbornene anhydride monomers. These monomers can then be polymerized via ROMP to yield polynorbornenes with specific functionalities. 160.153.132 Although not specifically demonstrated with this compound, this strategy highlights a viable route to functionalized polymers derived from this fulvene. The resulting polymers could have applications in areas such as drug delivery, self-healing materials, and advanced coatings.

The polymerization of fulvenes can also be prone to acid- and cation-catalyzed processes, which can be utilized to create fulvene-containing polymers. beilstein-journals.org The properties of these polymers would be influenced by the nature of the alkyl substituents on the fulvene monomer.

Contributions to Dynamic Combinatorial Chemistry

Dynamic combinatorial chemistry (DCC) is a powerful strategy for the discovery of new molecules with specific functions. It involves the creation of a library of interconverting molecules, where the composition of the library can be influenced by the presence of a template. There is currently no available research that documents the use of this compound as a building block or component in any dynamic combinatorial library.

Model Systems for Fundamental Chemical Theory

Fulvene derivatives, the class of compounds to which this compound belongs, are often utilized as model systems to investigate fundamental concepts in chemical theory. However, no specific studies have been found that use this particular compound for such purposes.

Studies of Aromaticity and Substituent Effects

The cyclopentadienyl (B1206354) ring system is a cornerstone for studies of aromaticity, given its ability to form the aromatic cyclopentadienyl anion. The introduction of an exocyclic double bond, as in fulvenes, significantly alters the electronic structure and aromatic character of the ring. The nature of the substituent on the exocyclic carbon can further modulate these properties. While general studies on fulvene aromaticity and the impact of various substituents exist, specific experimental or theoretical data for the pentan-2-ylidene substituent are not present in the current body of scientific literature.

Probing Reaction Mechanisms Through Computational Models

Computational chemistry provides invaluable insights into reaction mechanisms, transition states, and the electronic structure of molecules. Fulvenes are interesting targets for computational studies due to their unique reactivity, including cycloaddition reactions and rearrangements. However, a search for computational models or mechanistic studies specifically involving this compound has not returned any relevant findings.

Relevance in Combustion Chemistry and Flame Diagnostics

The chemistry of combustion is complex, involving a vast network of elementary reactions and a multitude of transient intermediate species. Small cyclic hydrocarbons can play a role in the formation of soot and other combustion byproducts.

Identification as C5Hx Intermediates in Combustion Processes

While cyclopentadiene (B3395910) and its simpler derivatives are known to be intermediates in certain combustion environments, there is no evidence in the literature to suggest that this compound has been identified as a specific C5Hx (or more accurately, C10H14) intermediate in any combustion process.

Implications for Flame Chemistry Models

Detailed flame chemistry models rely on accurate kinetic and thermochemical data for all relevant species. Given the lack of identification of this compound in combustion processes, it is not included in current flame chemistry models, and there are no documented implications for its role in flame chemistry.

Q & A

Q. What are the established synthetic routes for 5-(Pentan-2-ylidene)cyclopenta-1,3-diene, and how can reaction conditions be optimized to improve yield?

Answer: The compound can be synthesized via:

- Thermal decomposition of cyclic ketones (e.g., cyclopentanone) with acid catalysts at 200–250°C. Optimization involves using H₂SO₄ or p-toluenesulfonic acid to enhance selectivity and yield (45–60%) .

- Catalytic dehydrogenation of cyclopentene derivatives using Pd/Al₂O₃ or Pt/C under inert atmospheres. Catalyst loading (1–5 wt%) and hydrogen scavengers (e.g., quinoline) improve efficiency (55–75% yield) .

- Retro-Diels-Alder reactions of dimeric precursors at 180–220°C. Rapid quenching in cold traps minimizes side reactions (60–70% yield) .

Purity is validated via GC-MS (retention time: ~8.2 min) and NMR (δ 5.8–6.2 ppm for conjugated diene protons) .

Q. Table 1: Synthetic Method Comparison

| Method | Yield (%) | Key Parameters | Purity Analysis |

|---|---|---|---|

| Thermal Decomposition | 45–60 | Acid strength, T control | GC-MS, H NMR |

| Catalytic Dehydrogenation | 55–75 | Catalyst activation | HPLC-MS, FTIR |

| Retro-Diels-Alder | 60–70 | Quenching rate | GC-FID |

Q. What spectroscopic and computational techniques are recommended for characterizing this compound?

Answer:

- NMR Spectroscopy : H NMR detects conjugated diene protons (δ 5.8–6.2 ppm) and substituent alkyl groups (δ 0.8–2.5 ppm). C NMR identifies sp² carbons (δ 120–140 ppm) .

- GC-MS : Retention indices (e.g., HP-5MS column, m/z 66 for cyclopenta-1,3-diene fragment) confirm identity .

- DFT Calculations : B3LYP/6-311G(d,p) optimizes geometry and predicts IR vibrational modes (e.g., C=C stretches at 1600–1650 cm⁻¹) .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its aromaticity and reactivity?

Answer: Density functional theory (DFT) reveals:

- Aromaticity : Nucleus-independent chemical shift (NICS(0) = -12.5 ppm) confirms aromatic character in the cyclopentadiene ring due to 6π-electron delocalization .

- Zwitterionic Character : Charge-separated resonance structures (≈0.5 e⁻ transfer from pentylidene to the ring) reduce bond alternation (C-C bond lengths: 1.38–1.42 Å) .

- Reactivity : The electron-rich diene participates in Diels-Alder reactions with electron-deficient dienophiles (e.g., maleic anhydride) at ambient conditions, forming bicyclic adducts .

Q. Table 2: Computational Parameters

| Method | Basis Set | Property | Result |

|---|---|---|---|

| B3LYP | def2-TZVP | NICS(0) | -12.5 ppm |

| CASPT2 | ANO-RCC | Singlet-Triplet gap | 2.3 eV |

Q. What strategies mitigate thermal decomposition during isolation of this compound?

Answer:

- Low-Temperature Handling : Distillation under reduced pressure (< 0.1 mmHg) at -20°C prevents retro-Diels-Alder decomposition .

- Stabilization Additives : Radical inhibitors (e.g., 2,6-di-tert-butylphenol, 0.1 wt%) suppress polymerization .

- Derivatization : Immediate reaction with tetracyanoethylene forms stable adducts, confirmed by X-ray crystallography (C-C bond length: 1.49 Å) .

Q. How does solvent polarity affect the rotational barrier of the pentylidene substituent in this compound?

Answer: CASPT2 calculations show:

- Gas Phase : Rotational barrier = 40.5 kcal/mol due to loss of zwitterionic stabilization .

- Solvent Effects : In benzene (ε = 2.3), the barrier reduces to 37 kcal/mol; in water (ε = 78.4), it drops to 33 kcal/mol due to enhanced solvation of the charge-separated transition state .

Experimental validation via variable-temperature NMR in CDCl₃ aligns with computational trends (ΔG‡ = 35 kcal/mol) .

Q. What mechanistic insights explain the compound’s role in Diels-Alder reactions?

Answer:

- Regioselectivity : The electron-rich cyclopentadiene ring acts as a diene, preferentially reacting with electron-poor dienophiles (e.g., nitroethene) at the terminal carbon (endo rule) .

- Transition-State Analysis : DFT (M06-2X/cc-pVTZ) shows asynchronous bond formation (C1–C4 bond forms 0.2 Å faster than C2–C3), with activation energy = 15 kcal/mol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.